molecular formula C19H20N2O6S B2964621 4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251622-71-5

4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2964621
CAS No.: 1251622-71-5
M. Wt: 404.44
InChI Key: STJSIFDNANJJSF-UHFFFAOYSA-N
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Description

4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the ethyl, hydroxy, and oxo groups. The final step involves the coupling of the 3,4,5-trimethoxyphenyl group to the carboxamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol .

Scientific Research Applications

4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
  • 4-ethyl-7-hydroxy-5-oxo-N-(3,4-dimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Uniqueness

4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-5-21-11-6-7-28-17(11)15(22)14(19(21)24)18(23)20-10-8-12(25-2)16(27-4)13(9-10)26-3/h6-9,22H,5H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJSIFDNANJJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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